molecular formula C16H20N2O2 B14313427 1,2-Benzenedicarbonitrile, 4,5-dibutoxy- CAS No. 113684-83-6

1,2-Benzenedicarbonitrile, 4,5-dibutoxy-

Cat. No.: B14313427
CAS No.: 113684-83-6
M. Wt: 272.34 g/mol
InChI Key: AYSGJQJWPVLOAT-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is a derivative of the parent compound 1,2-benzenedicarbonitrile (CAS 91-15-6), featuring two butoxy (-OC₄H₉) groups at the 4 and 5 positions of the benzene ring.

Properties

CAS No.

113684-83-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4,5-dibutoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2O2/c1-3-5-7-19-15-9-13(11-17)14(12-18)10-16(15)20-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

AYSGJQJWPVLOAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- can be synthesized through a multi-step process. One common method involves the alkylation of 1,2-benzenedicarbonitrile with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- undergoes various chemical reactions, including:

    Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The butoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Butyl aldehyde or butyric acid derivatives.

    Reduction: 1,2-Benzenediamine, 4,5-dibutoxy-.

    Substitution: Various alkyl or aryl substituted derivatives depending on the substituent used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- has several scientific research applications:

    Materials Science:

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its nitrile and butoxy functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key derivatives of 1,2-benzenedicarbonitrile:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Safety/Toxicity
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- (Hypothetical) 4,5-dibutoxy C₁₆H₂₀N₂O₂ 280.34 Likely intermediate for specialty chemicals Expected low volatility; potential bioaccumulation concerns
4,5-Diethoxy-3-fluoro- (474554-45-5) 4,5-diethoxy, 3-fluoro C₁₂H₁₁FN₂O₂ 234.22 Pharmaceutical/agrochemical intermediate Requires careful handling (irritant/toxic)
4-(Octafluoropentyloxy)- (121068-03-9) Fluorinated alkoxy chain C₁₃H₆F₈N₂O 358.19 Specialty fluorinated materials Limited data; fluorinated compounds often persistent
Chlorothalonil (1897-45-6) 2,4,5,6-tetrachloro C₈Cl₄N₂ 265.91 Broad-spectrum fungicide Toxic (H300/H311); environmental persistence
4,5-Diamino- (129365-93-1) 4,5-amino C₈H₆N₄ 158.16 Precursor for heterocycle synthesis Reactive; may form hazardous byproducts
1,2-Benzenedicarbonitrile (base) (91-15-6) Unsubstituted C₈H₄N₂ 128.13 General chemical intermediate Highly toxic (H300/H311)

Key Comparative Insights

Reactivity and Electronic Effects
  • Electron-Donating Groups (e.g., butoxy, ethoxy): Alkoxy substituents enhance electron density on the benzene ring, activating it toward electrophilic substitution. The larger butoxy groups in 4,5-dibutoxy- may sterically hinder reactions compared to smaller ethoxy derivatives .
  • Electron-Withdrawing Groups (e.g., Cl, CN): Chlorothalonil’s chlorine atoms and nitrile groups stabilize the ring via electron withdrawal, making it less reactive toward electrophiles but highly effective as a fungicide .
Solubility and Lipophilicity
  • Butoxy vs.
  • Fluorinated Derivatives: The octafluoropentyloxy group in CAS 121068-03-9 enhances hydrophobicity and chemical stability, typical of fluorinated compounds .

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